molecular formula C8H11N3O3S B14812130 4-Amino-5-cyclopropoxypyridine-3-sulfonamide

4-Amino-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14812130
M. Wt: 229.26 g/mol
InChI Key: CHOVZQDZNQXZQL-UHFFFAOYSA-N
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Description

4-Amino-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyclopropoxypyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, can be achieved through large-scale oxidative coupling processes. These methods are designed to be efficient, environmentally friendly, and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyclopropoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-Amino-5-cyclopropoxypyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-cyclopropoxypyridine-3-sulfonamide stands out due to its unique combination of a pyridine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

4-amino-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13)

InChI Key

CHOVZQDZNQXZQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2N)S(=O)(=O)N

Origin of Product

United States

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